

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-2-Hydroxyisovaleric acid

Cat. No.: B140885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleric acid, also known as 2-hydroxy-3-methylbutanoic acid, is an alpha-hydroxy acid derivative of the essential branched-chain amino acid (BCAA), valine.[\[1\]](#)[\[2\]](#) It is a naturally occurring organic acid found in biological systems as a metabolic intermediate. Clinically, its quantification in urine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). An understanding of its physicochemical properties is fundamental for the development of accurate analytical methods, for studying its metabolic fate, and for potential therapeutic applications. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of its metabolic context.

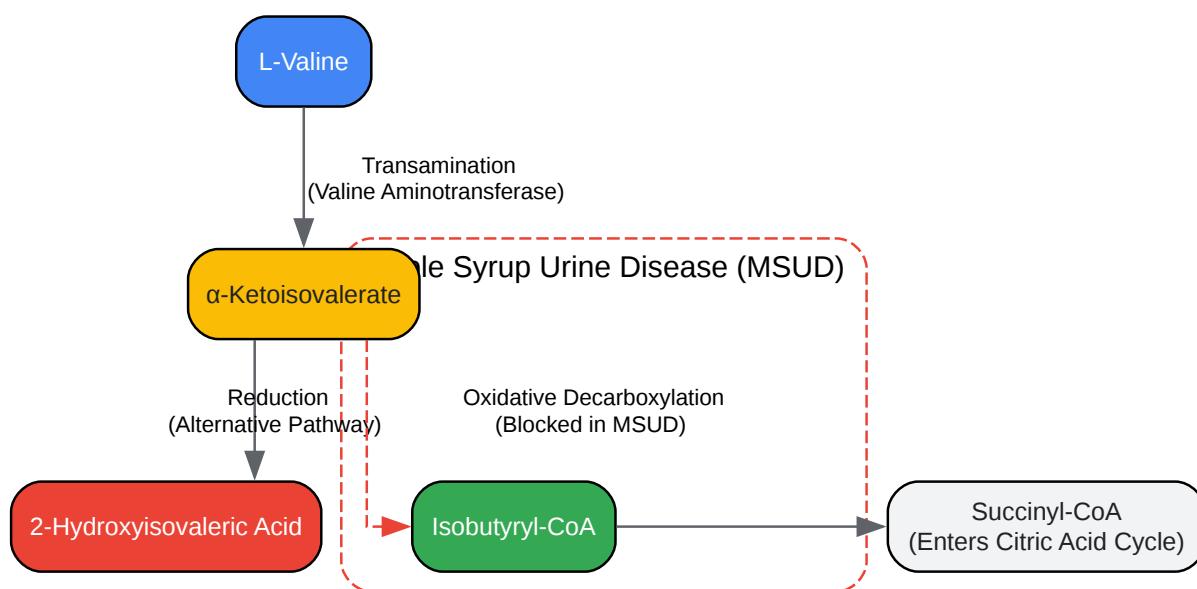
Core Physicochemical Properties

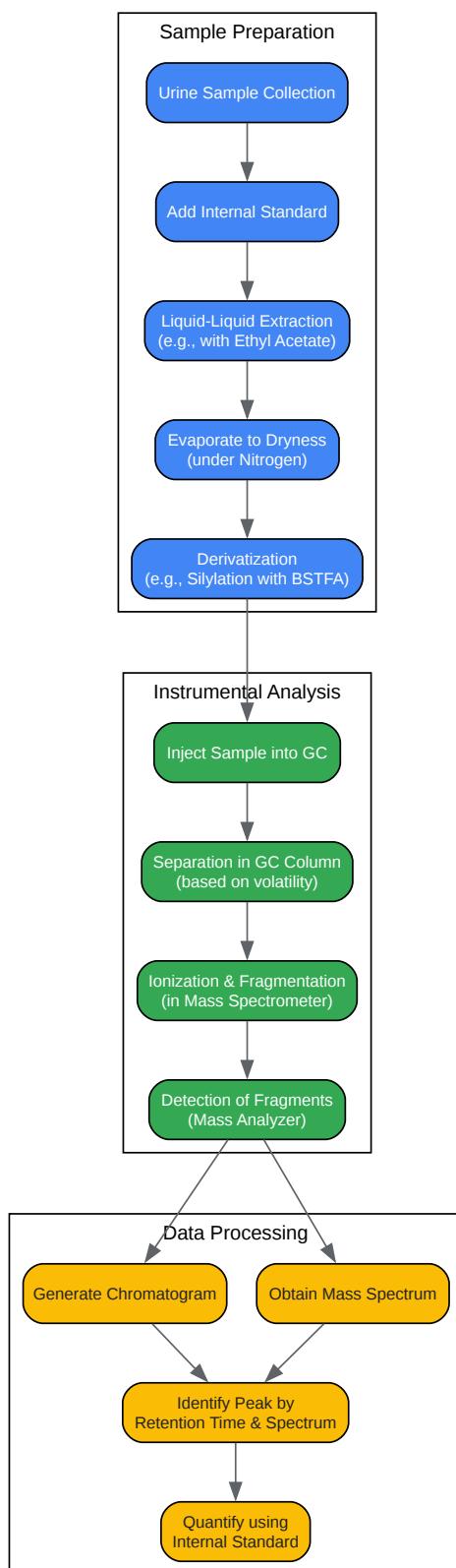
The chemical and physical characteristics of 2-hydroxyisovaleric acid are summarized below. These properties are crucial for predicting its behavior in both biological and experimental settings.

Structural and General Properties

Property	Value	Source(s)
IUPAC Name	2-hydroxy-3-methylbutanoic acid	[1] [3]
Synonyms	α -Hydroxyisovaleric acid, 2-Hydroxy-3-methylbutyric acid	[1] [4]
Chemical Formula	<chem>C5H10O3</chem>	[1] [3]
Molecular Weight	118.13 g/mol	[1] [3]
Appearance	White to off-white solid	[5]
CAS Number	4026-18-0	[1]

Thermodynamic and Solubility Properties


Property	Value	Source(s)
Melting Point	63-64 °C	[4]
Boiling Point	237.00 to 238.00 °C (at 760 mmHg)	[6]
Water Solubility	350 mg/mL	[1]
logP (o/w)	0.013 (Estimated)	[6]
pKa (Strongest Acidic)	4.14 (Predicted)	
Vapor Pressure	0.008 mmHg at 25.00 °C (Estimated)	[6]
Flash Point	111.8 °C (233.0 °F) (Estimated)	[6]


Metabolic Pathway and Clinical Significance

2-Hydroxyisovaleric acid is an intermediate in the catabolism of the branched-chain amino acid valine. The pathway involves transamination of valine to its corresponding alpha-keto acid, α -

ketoisovalerate, which is then typically decarboxylated. In certain metabolic disorders, this pathway is disrupted.

A defect in the branched-chain α -ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of BCAAs and their corresponding keto and hydroxy acids, a condition known as Maple Syrup Urine Disease (MSUD).^[7] In MSUD, α -ketoisovalerate is alternatively reduced to 2-hydroxyisovaleric acid, leading to its elevated excretion in urine, making it a key diagnostic marker.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. (+)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-hydroxyisovaleric acid, 4026-18-0 [thegoodsentscompany.com]
- 7. metbio.net [metbio.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyisovaleric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140885#physicochemical-properties-of-2-hydroxyisovaleric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com